An In-depth Technical Guide to the Physical Properties of Isoquinolin-3-ylmethanol
An In-depth Technical Guide to the Physical Properties of Isoquinolin-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinolin-3-ylmethanol is a heterocyclic organic compound featuring an isoquinoline core substituted with a hydroxymethyl group at the 3-position. The isoquinoline scaffold is a prominent structural motif in numerous natural products and pharmacologically active molecules, making its derivatives, such as isoquinolin-3-ylmethanol, valuable building blocks in medicinal chemistry and materials science. A thorough understanding of the physical properties of this compound is fundamental for its application in synthesis, purification, formulation, and biological assays. This guide provides a comprehensive overview of the known physical and chemical characteristics of isoquinolin-3-ylmethanol, details the experimental protocols for their determination, and presents a logical workflow for property analysis.
Core Physical Properties
The primary physical constants for isoquinolin-3-ylmethanol are summarized in the table below. It is important to note that some of these values are predicted based on computational models.
| Physical Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.19 g/mol | |
| Appearance | White to yellow solid | |
| Melting Point | 81 °C | |
| Boiling Point | 335.1 ± 17.0 °C (Predicted) | |
| Density | 1.218 ± 0.06 g/cm³ (Predicted) | |
| pKa | 13.48 ± 0.10 (Predicted) | |
| Storage Conditions | Room temperature, sealed in a dry environment |
Detailed Physical and Chemical Characteristics
Solubility Profile
The solubility of an organic compound is dictated by its polarity and capacity for intermolecular interactions, such as hydrogen bonding. Isoquinolin-3-ylmethanol possesses both a polar hydroxyl group, capable of acting as a hydrogen bond donor and acceptor, and a large, relatively nonpolar aromatic isoquinoline ring system.
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Polar Solvents: Due to the hydroxyl group, it is expected to have some solubility in polar protic solvents like methanol and ethanol.
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Nonpolar Solvents: The aromatic rings suggest solubility in common organic solvents such as chloroform, dichloromethane, and ethyl acetate.
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Aqueous Solubility: The molecule's overall low polarity, dominated by the bicyclic aromatic system, suggests limited solubility in water. Its basic nitrogen atom allows for salt formation in acidic solutions, which would enhance aqueous solubility.
Stability
Isoquinolin-3-ylmethanol should be stored at room temperature in a tightly sealed container, protected from moisture. As with many organic compounds, prolonged exposure to light and air may lead to degradation.
Spectroscopic Data (Expected)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring, the methylene protons of the CH₂OH group, and the hydroxyl proton.
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Aromatic Region (δ 7.5-9.0 ppm): Several signals corresponding to the six protons on the isoquinoline ring system. The exact chemical shifts and coupling patterns will depend on the electronic environment of each proton. Protons adjacent to the nitrogen atom are expected to be the most downfield.
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Methylene Protons (δ ~4.8 ppm): A singlet (or a doublet if coupled to the hydroxyl proton) corresponding to the two protons of the -CH₂- group.
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Hydroxyl Proton (variable): A broad singlet whose chemical shift is dependent on concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule.
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Aromatic Carbons (δ ~120-155 ppm): Signals for the nine carbons of the isoquinoline ring. Carbons bonded to the nitrogen atom will appear at the lower end of this range.
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Methylene Carbon (δ ~60-65 ppm): A signal for the -CH₂OH carbon.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the functional groups present.
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O-H Stretch (3200-3550 cm⁻¹): A strong, broad band characteristic of the hydroxyl group, broadened due to hydrogen bonding.[2]
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C-H Stretch (Aromatic) (~3030 cm⁻¹): Medium to weak bands for the C-H bonds on the aromatic ring.[2]
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C-H Stretch (Aliphatic) (2850-2950 cm⁻¹): Medium to weak bands for the methylene C-H bonds.[2]
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C=C and C=N Bending (1500-1700 cm⁻¹): Multiple sharp, medium-intensity bands characteristic of the isoquinoline aromatic system.[2]
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C-O Stretch (1000-1260 cm⁻¹): A strong band indicating the presence of the primary alcohol.[3]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 159. Fragmentation would likely involve the loss of the hydroxymethyl group or cleavage of the isoquinoline ring.
Experimental Protocols
The determination of the physical properties of a compound like isoquinolin-3-ylmethanol follows standard organic chemistry laboratory procedures.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas impurities tend to depress and broaden the melting range.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry isoquinolin-3-ylmethanol is packed into a capillary tube to a depth of 2-3 mm.[4] The tube is tapped gently to ensure dense packing.[4]
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Apparatus: A calibrated digital melting point apparatus (such as a Mel-Temp or DigiMelt) is used.[5]
-
Measurement:
-
An initial rapid heating is performed to determine an approximate melting point.[4]
-
A second, more precise measurement is conducted with a fresh sample. The temperature is raised quickly to about 15-20°C below the approximate melting point, and then the heating rate is slowed to 1-2°C per minute.[4]
-
The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.
-
Solubility Testing
This protocol systematically determines the solubility of the compound in various solvents to classify it based on its functional groups and polarity.
Methodology:
-
Sample Preparation: Place approximately 25 mg of isoquinolin-3-ylmethanol into a series of small, labeled test tubes.[6]
-
Solvent Addition: To each tube, add 0.75 mL of a different solvent in small portions, shaking vigorously after each addition.[6] The solvents should include:
-
Water
-
5% aqueous HCl
-
5% aqueous NaOH
-
5% aqueous NaHCO₃
-
Concentrated H₂SO₄ (with caution)
-
An organic solvent like diethyl ether or chloroform.
-
-
Observation: Observe whether the compound dissolves completely, partially, or not at all. Note any color changes, gas evolution, or heat production.
-
Classification: The results are used to classify the compound. For example, solubility in 5% HCl would indicate the presence of a basic functional group (the isoquinoline nitrogen).[7]
Spectroscopic Analysis (General Procedure)
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of isoquinolin-3-ylmethanol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.[8] The solution must be free of any solid particles.[9]
-
Transfer: Transfer the solution to a clean, dry NMR tube.[9]
-
Acquisition: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[10] Standard ¹H and ¹³C NMR spectra are then acquired.
Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the characterization of an organic solid like isoquinolin-3-ylmethanol.
Caption: Experimental workflow for the physical and structural characterization of an organic compound.
Conclusion
Isoquinolin-3-ylmethanol is a solid compound with a defined melting point and predictable solubility and spectroscopic characteristics based on its structure. The data and protocols presented in this guide serve as a foundational resource for researchers working with this compound, enabling its effective use in further chemical synthesis, drug design, and material science applications. The provided workflow offers a systematic approach to verifying the identity and purity of isoquinolin-3-ylmethanol and similar organic solids.
References
- 1. 1-ISOQUINOLINEMETHANOL(27311-63-3) 1H NMR spectrum [chemicalbook.com]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. www1.udel.edu [www1.udel.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. books.rsc.org [books.rsc.org]
